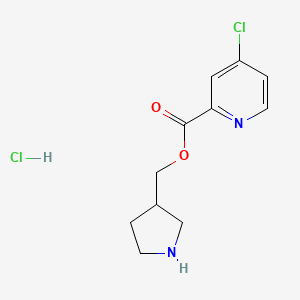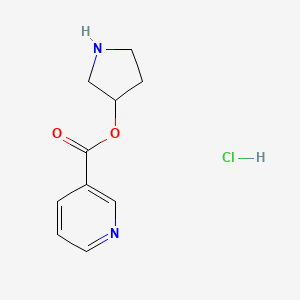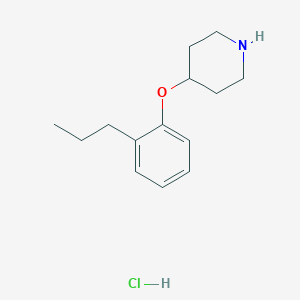
3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Übersicht
Beschreibung
3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of compounds similar to 3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride has been discussed in the literature . Pyrrolidine, a five-membered nitrogen heterocycle, is often used by medicinal chemists to create compounds for treating human diseases . The synthesis strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Heterocycle-Based Molecules: A study involved the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound related to 3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride, using a reduction reaction and characterizing its properties for potential applications in non-linear optics and drug development (Murthy et al., 2017).
Catalysis and Reaction Mechanisms
- Recyclable Catalyst in Acylation of Alcohols: 4-(N,N-Dimethylamino)pyridine hydrochloride, a closely related compound, was used as a catalyst in the acylation of inert alcohols, demonstrating its potential in organic synthesis (Liu et al., 2014).
Synthesis of Intermediates
- Synthesis of Key Intermediates: A study describes the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, indicating the role of similar compounds in the development of agricultural chemicals (Wen-bo, 2011).
Crystal Engineering and Coordination Networks
- Nonlinear Optical Materials: The development of Zinc(II) and Cadmium(II) coordination networks using pyridinecarboxylate, which is structurally related to the compound of interest, showcased its utility in the synthesis of nonlinear optical materials (Evans & Lin, 2001).
Molecular Modeling and Drug Development
- Molecular Modeling in Drug Development: A study explored the synthesis of 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines, related to the compound , for their potential in binding to nicotinic acetylcholine receptors, demonstrating the compound's relevance in drug development and molecular modeling (Koren et al., 1998).
Anticancer Properties
- Effect on Cancer Cells: Research into the synthesis of new heterocyclic derivatives, including those related to 3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride, showed efficient inhibition of cancer cells, indicating potential therapeutic applications (Nief et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Given the limited information available on 3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride, future research could focus on its synthesis, properties, and potential applications. The compound could be explored for its potential in drug discovery, given the interest in pyrrolidine-based compounds .
Eigenschaften
IUPAC Name |
pyrrolidin-3-ylmethyl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c12-9-2-4-14-10(5-9)11(15)16-7-8-1-3-13-6-8;/h2,4-5,8,13H,1,3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRQUOPRJYKYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)




![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)
![3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1394702.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1394704.png)
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)
![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)


![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)